molecular formula C19H23Cl2N5O B12270594 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12270594
M. Wt: 408.3 g/mol
InChI Key: KISUVTVHAOKRGL-UHFFFAOYSA-N
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Description

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a combination of piperazine, pyridazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative by reacting 3,4-dichlorobenzyl chloride with piperazine under basic conditions. This intermediate is then reacted with a pyridazine derivative, such as 6-chloropyridazine, in the presence of a suitable base to form the desired pyridazine-piperazine intermediate. Finally, this intermediate is coupled with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

Scientific Research Applications

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its specific combination of piperazine, pyridazine, and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

IUPAC Name

4-[6-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H23Cl2N5O/c20-16-2-1-15(13-17(16)21)14-24-5-7-25(8-6-24)18-3-4-19(23-22-18)26-9-11-27-12-10-26/h1-4,13H,5-12,14H2

InChI Key

KISUVTVHAOKRGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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